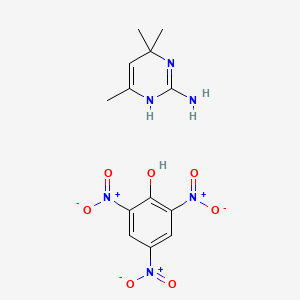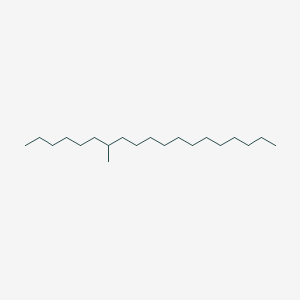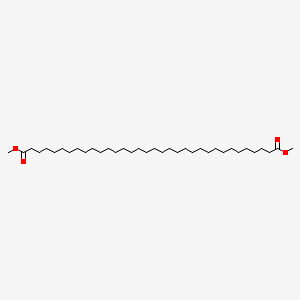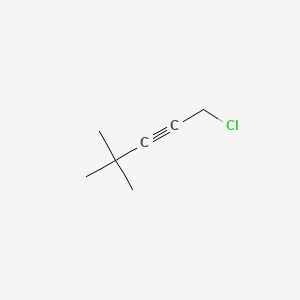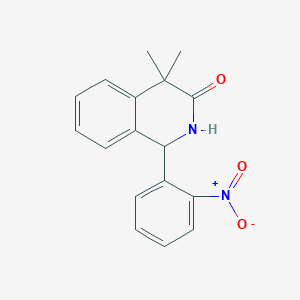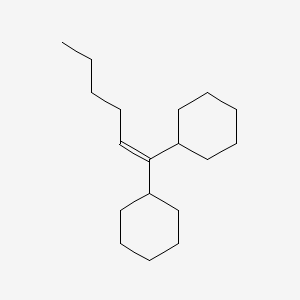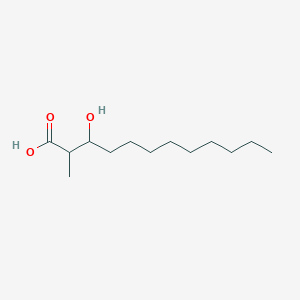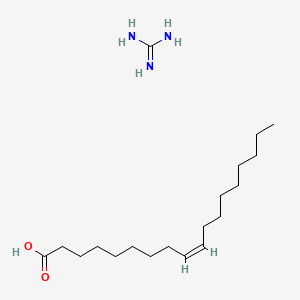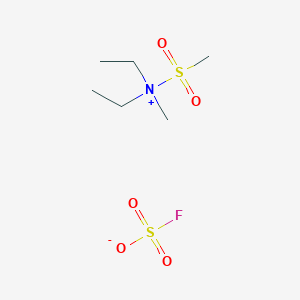
Diethyl(methanesulfonyl)methylammonium sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(methanesulfonyl)methylammonium sulfurofluoridate is a chemical compound known for its unique structure and properties It is characterized by the presence of diethyl groups, a methanesulfonyl group, a methylammonium group, and a sulfurofluoridate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(methanesulfonyl)methylammonium sulfurofluoridate typically involves the reaction of diethylamine with methanesulfonyl chloride to form diethyl(methanesulfonyl)methylamine. This intermediate is then reacted with sulfur tetrafluoride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Diethyl(methanesulfonyl)methylammonium sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Diethyl(methanesulfonyl)methylammonium sulfurofluoridate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Diethyl(methanesulfonyl)methylammonium sulfurofluoridate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The compound’s ability to undergo nucleophilic substitution also allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the diethyl and ammonium groups.
Diethylamine: Contains the diethyl groups but lacks the sulfonyl and sulfurofluoridate groups.
Sulfur tetrafluoride: Contains the sulfur and fluorine atoms but lacks the organic groups.
Uniqueness: Diethyl(methanesulfonyl)methylammonium sulfurofluoridate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonyl and ammonium groups allows for versatile interactions with various chemical and biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
55791-04-3 |
|---|---|
Molecular Formula |
C6H16FNO5S2 |
Molecular Weight |
265.3 g/mol |
InChI |
InChI=1S/C6H16NO2S.FHO3S/c1-5-7(3,6-2)10(4,8)9;1-5(2,3)4/h5-6H2,1-4H3;(H,2,3,4)/q+1;/p-1 |
InChI Key |
VERIHBXWNIYGAA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)S(=O)(=O)C.[O-]S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)


